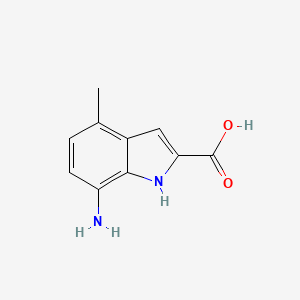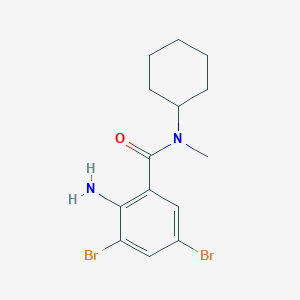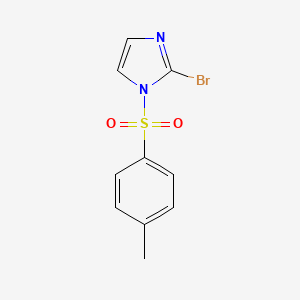
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the direct C-H difluoromethylation of pyridines through a radical process using oxazino pyridine intermediates . This method allows for the selective introduction of the difluoromethyl group at specific positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound often involves the use of metal-catalyzed cross-coupling reactions or Minisci-type radical chemistry. These methods are advantageous due to their high efficiency and selectivity, allowing for the large-scale production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include various difluoromethylated pyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Trifluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde
- 1-(Chloromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde
- 1-(Bromomethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde
Uniqueness
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs .
Propriétés
Formule moléculaire |
C7H5F2NO2 |
|---|---|
Poids moléculaire |
173.12 g/mol |
Nom IUPAC |
1-(difluoromethyl)-2-oxopyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)10-2-1-5(4-11)3-6(10)12/h1-4,7H |
Clé InChI |
QGGLVFAONOMQKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)C=C1C=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13658813.png)
![2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B13658828.png)



![Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide](/img/structure/B13658858.png)


![3-(tert-Butyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13658862.png)




